(4-ISOPROPYL-BENZYL)-HYDRAZINE

Vue d'ensemble

Description

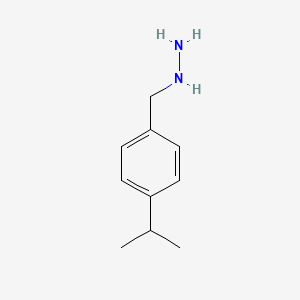

(4-ISOPROPYL-BENZYL)-HYDRAZINE is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an isopropylbenzyl group attached to the hydrazine moiety. This compound is known for its applications in organic synthesis and potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-ISOPROPYL-BENZYL)-HYDRAZINE typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydrazine derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Hydrazine derivatives, including (4-Isopropyl-benzyl)-hydrazine, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial | |

| Iproniazid (related compound) | Monoamine oxidase inhibitor, withdrawn due to hepatotoxicity |

1.2 Antioxidant Properties

Studies have shown that hydrazone derivatives synthesized from hydrazines exhibit strong antioxidant properties. These compounds can scavenge free radicals, thus offering potential therapeutic benefits in oxidative stress-related diseases .

Biochemical Applications

2.1 Enzyme Inhibition

Research has focused on the inhibitory effects of hydrazine derivatives on key enzymes like tyrosinase, which is involved in melanin biosynthesis. Compounds containing hydrazine moieties have been designed to inhibit this enzyme, making them candidates for use in cosmetic formulations aimed at skin protection and pigmentation control .

| Compound Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzyl hydrazide derivatives | Tyrosinase | 2.04 µM | |

| 3-hydroxypyridine-4-one derivatives | Tyrosinase | 1.60 µM |

Synthetic Applications

3.1 Mechanochemical Synthesis

The mechanochemical synthesis of hydrazones and related compounds has shown promise in producing high yields of biologically active derivatives. This method involves grinding reactants together to facilitate chemical reactions without solvents, which is both environmentally friendly and efficient .

3.2 Drug Development

The structural diversity of hydrazine derivatives allows for the exploration of new pharmacological profiles. For instance, research into new hydrazine-based drugs has led to the development of compounds with anti-tuberculosis activity and other therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of hydrazone compounds derived from this compound were tested for their antibacterial efficacy against various strains of bacteria. The results indicated that specific modifications to the benzyl group enhanced antimicrobial activity significantly.

Case Study 2: Tyrosinase Inhibition

A new class of tyrosinase inhibitors was developed by hybridizing 3-hydroxypyridine-4-one with benzyl hydrazide groups. The resulting compounds exhibited potent inhibitory effects on tyrosinase, suggesting potential applications in skin whitening formulations .

Mécanisme D'action

The mechanism of action of (4-ISOPROPYL-BENZYL)-HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Hydrazine: The parent compound, known for its strong reducing properties and use in rocket fuels.

Phenylhydrazine: A derivative with a phenyl group, used in the synthesis of pharmaceuticals and dyes.

Benzylhydrazine: Similar to (4-ISOPROPYL-BENZYL)-HYDRAZINE but with a benzyl group instead of an isopropylbenzyl group.

Uniqueness: this compound is unique due to the presence of the isopropylbenzyl group, which imparts distinct chemical and biological properties

Activité Biologique

(4-Isopropyl-benzyl)-hydrazine, a hydrazine derivative, has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources to highlight its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

This compound can be synthesized through various methods typically involving the reaction of isopropylbenzaldehyde with hydrazine. The general synthetic route can be outlined as follows:

- Reagents : Isopropylbenzaldehyde, hydrazine hydrate, and an appropriate solvent (e.g., ethanol).

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the hydrazone intermediate.

- Purification : The product is purified using recrystallization techniques.

Anticancer Properties

Research indicates that hydrazine derivatives can act as potential anticancer agents. A study highlighted that compounds with hydrazone functionality could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact mechanism for this compound remains to be fully elucidated but is likely related to its ability to form reactive intermediates that can interact with cellular macromolecules.

Anti-inflammatory Effects

Hydrazines have also been studied for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which play critical roles in inflammatory responses . While specific data on this compound's anti-inflammatory activity is sparse, the structural similarities with known anti-inflammatory agents suggest potential efficacy.

The biological activity of hydrazine derivatives is often attributed to their ability to form reactive species that interact with biological macromolecules. Key mechanisms include:

- Free Radical Formation : Many hydrazines can generate free radicals upon metabolism, leading to oxidative stress in cells .

- Enzyme Inhibition : Some derivatives inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- DNA Interaction : Reactive intermediates can bind to DNA, potentially leading to mutagenic effects or apoptosis in cancer cells .

Case Studies

- Antimicrobial Study : A study focusing on N'-benzylidene derivatives showed significant inhibition against Candida albicans at 500 ppm, indicating a promising avenue for further exploration with this compound .

- Anticancer Research : Research on similar hydrazone compounds revealed their potential in targeting cancer cells by inducing apoptosis through mitochondrial pathways .

Data Table: Biological Activities of Hydrazine Derivatives

Propriétés

IUPAC Name |

(4-propan-2-ylphenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNHHNNZIWSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199822 | |

| Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51860-03-8 | |

| Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051860038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.